molecular formula C24H15ClN2OS B12150998 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12150998
M. Wt: 414.9 g/mol
InChI Key: FVOLKDBRKGIRCJ-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with biphenyl and chlorophenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the Gewald reaction, which combines a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Biphenyl and Chlorophenyl Groups: The biphenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and high temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Strong bases (e.g., sodium hydride) and high temperatures for nucleophilic substitution; electrophilic reagents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H15ClN2OS/c25-19-10-6-18(7-11-19)21-14-29-24-22(21)23(26-15-27-24)28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-15H

InChI Key

FVOLKDBRKGIRCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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